molecular formula C17H26N2O3S B216260 3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No. B216260
M. Wt: 338.5 g/mol
InChI Key: MDSQIHCKHMUPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as compound X in the scientific literature.

Scientific Research Applications

Compound X has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. In drug discovery, compound X has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. In medicinal chemistry, compound X has been used as a scaffold for the design of new drugs with improved properties. In neuroscience, compound X has been used as a tool for the study of ion channels and their role in neuronal signaling.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it has been shown to modulate the activity of ion channels, particularly the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain and inflammation, and their modulation by compound X has potential therapeutic implications.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that compound X can inhibit the activity of TRPV1 channels, leading to a decrease in calcium influx and subsequent neuronal signaling. In vivo studies have shown that compound X can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity for TRPV1 channels, which allows for targeted modulation of neuronal signaling. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its low yield, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on compound X. One direction is the development of more potent and selective TRPV1 channel modulators based on the scaffold of compound X. Another direction is the investigation of the role of TRPV1 channels in various diseases and the potential therapeutic implications of their modulation by compound X. Additionally, the development of more efficient synthesis methods for compound X could enable its use in larger-scale experiments.

Synthesis Methods

The synthesis method of compound X involves the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with 3-methylbutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically around 60%.

properties

Product Name

3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

3-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide

InChI

InChI=1S/C17H26N2O3S/c1-13(2)12-17(20)18-15-4-6-16(7-5-15)23(21,22)19-10-8-14(3)9-11-19/h4-7,13-14H,8-12H2,1-3H3,(H,18,20)

InChI Key

MDSQIHCKHMUPHW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C

Origin of Product

United States

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